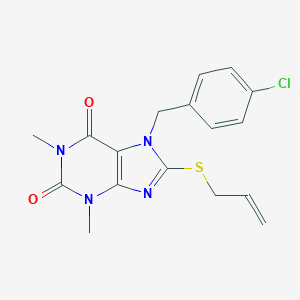

7-(4-clorobencil)-1,3-dimetil-8-(prop-2-en-1-ilsulfánil)-3,7-dihidro-1H-purina-2,6-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(4-chlorobenzyl)-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C17H17ClN4O2S and its molecular weight is 376.9g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-(4-chlorobenzyl)-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-chlorobenzyl)-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones antivirales

La estructura de este compuesto sugiere posibles propiedades antivirales. Se ha informado que los derivados del indol, que comparten una estructura aromática similar, exhiben actividad antiviral . Este compuesto podría explorarse por su eficacia contra una gama de virus de ARN y ADN, ofreciendo potencialmente una nueva vía para el desarrollo de fármacos antivirales.

Aplicaciones antiinflamatorias

Se sabe que los compuestos con motivos estructurales similares poseen propiedades antiinflamatorias. Los compuestos aromáticos bioactivos que contienen núcleos de indol, por ejemplo, han mostrado aplicaciones clínicas y biológicas en tratamientos antiinflamatorios . La investigación podría centrarse en la capacidad del compuesto para modular las vías inflamatorias.

Aplicaciones anticancerígenas

El andamiaje de purina del compuesto recuerda a muchas moléculas de fármacos sintéticos con actividades anticancerígenas. Los derivados del indol, que están relacionados estructuralmente, se han utilizado en el tratamiento de varios tipos de cáncer . Investigar la interacción de este compuesto con las líneas celulares cancerosas podría descubrir nuevos usos terapéuticos.

Aplicaciones antimicrobianas

Dado el amplio espectro de actividades biológicas de los compuestos relacionados, este compuesto particular también puede servir como un agente antimicrobiano eficaz. Los estudios sobre compuestos similares han demostrado una potencia sustancial contra varias cepas microbianas , lo que sugiere un área prometedora para futuras investigaciones con este compuesto.

Aplicaciones antidiabéticas

El potencial del compuesto para actuar sobre las vías metabólicas podría aprovecharse para fines antidiabéticos. Se ha descubierto que los derivados del indol exhiben actividades antidiabéticas, lo que indica que este compuesto podría ser un candidato para el desarrollo de nuevos fármacos antidiabéticos .

Aplicaciones antimaláricas

La complejidad estructural y el potencial de modificación química hacen de este compuesto un candidato para el desarrollo de fármacos antimaláricos. Su similitud con otros compuestos bioactivos que han mostrado actividad antimalárica sugiere que también podría ser eficaz en este campo .

Actividades anticolinesterasas

Los compuestos con una base de purina se han explorado por sus actividades anticolinesterasas, que son cruciales en el tratamiento de enfermedades como el Alzheimer. El compuesto en cuestión podría estudiarse por su capacidad para inhibir la colinesterasa, contribuyendo potencialmente al tratamiento de los trastornos neurodegenerativos .

Propiedades antioxidantes

La estructura aromática del compuesto y su parte que contiene azufre sugieren que podría tener propiedades antioxidantes. Esto podría ser particularmente útil para prevenir enfermedades relacionadas con el estrés oxidativo, y la investigación adicional podría explorar su capacidad para eliminar los radicales libres .

Propiedades

IUPAC Name |

7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-prop-2-enylsulfanylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O2S/c1-4-9-25-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)10-11-5-7-12(18)8-6-11/h4-8H,1,9-10H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGZCXVADQVYSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC=C)CC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![allyl 5-(5-{[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)-2-chlorobenzoate](/img/structure/B416312.png)

![2-(3,4-dichlorophenyl)-4-[4-(isopentyloxy)-3-methoxybenzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B416313.png)

![14-amino-16-phenyl-18-thia-2,13-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,9,12(17),13,15-hexaene-15-carbonitrile](/img/structure/B416314.png)

![N'-[2-(4-propylphenoxy)acetyl]-1-benzofuran-2-carbohydrazide](/img/structure/B416315.png)

![12-thia-3,14-diazapentacyclo[11.9.0.02,11.05,10.015,21]docosa-1(13),2(11),3,5,7,9,14,21-octaen-4-amine](/img/structure/B416319.png)

![Ethyl 2-{[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]methyl}benzoate](/img/structure/B416322.png)

![14-thiophen-2-yl-12-(trifluoromethyl)-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),12,14-heptaen-8-one](/img/structure/B416323.png)

![1-(7-{4-Nitrophenyl}-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)ethanone](/img/structure/B416325.png)

![1-[4-(4-bromophenyl)-1-chloro-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B416326.png)

![1-[4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B416328.png)

![2-methoxy-5-[(2-(1-naphthyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl propionate](/img/structure/B416329.png)

![5-(4-benzhydryl-1-piperazinyl)-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B416330.png)